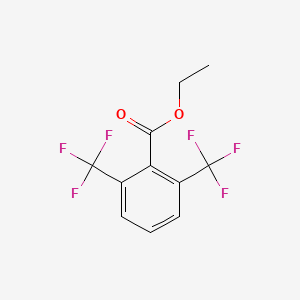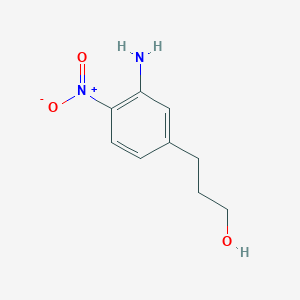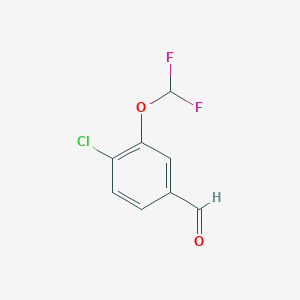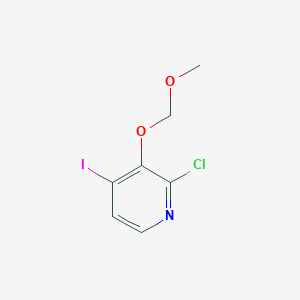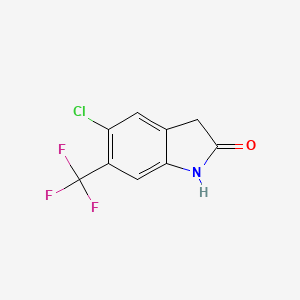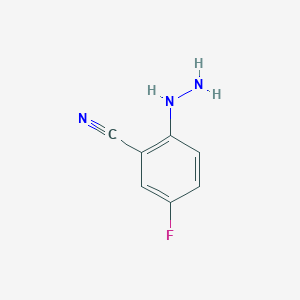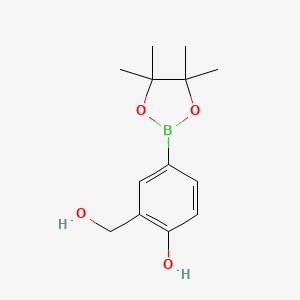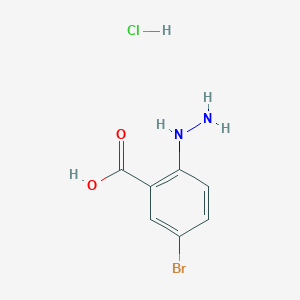
5-Bromo-2-hydrazinylbenzoic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is represented by the formula C7H8BrClN2O2. This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms.Physical And Chemical Properties Analysis
5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C . .Aplicaciones Científicas De Investigación
Synthesis of Anti-Cancer Drugs
One key application of related compounds involves the synthesis of anti-cancer drugs. For instance, derivatives of brominated benzoic acid have been used as intermediates in the creation of compounds inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells (Cao Sheng-li, 2004).
Fluorescence and Crystal Structure Studies
Compounds synthesized from brominated benzoic acid derivatives have been investigated for their fluorescence properties and crystal structures, offering potential applications in material sciences and analytical chemistry. A study demonstrated the synthesis of a new dinuclear Zn(II) complex showing enhanced fluorescence, indicating potential use in sensing and imaging applications (Ji Chang–you, 2012).
Antimicrobial and Cytotoxic Activities
Derivatives of 5-bromo-2-iodobenzoic acid, a closely related compound, have shown significant cytotoxicity against cancer cell lines and selective antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents (Łukasz Popiołek et al., 2020).
Bioorthogonal Chemistry
The reactivity of brominated benzoic acid derivatives with various reagents under physiological conditions opens avenues in bioorthogonal chemistry, which is crucial for drug development and biomolecular labeling. A study highlighted the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, demonstrating the compound's utility in bioconjugation reactions (Ozlem Dilek et al., 2015).
Corrosion Inhibition
Research has also focused on the synthesis of compounds from brominated benzoic acid derivatives for applications in corrosion inhibition. These compounds exhibit promising results in protecting metals from corrosion, which is vital for industrial applications (J. Yamin et al., 2020).
Safety and Hazards
The compound is classified as a warning hazard under the GHS07 classification . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-bromo-2-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHHDKFFMKKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazinylbenzoic acid hydrochloride | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)



